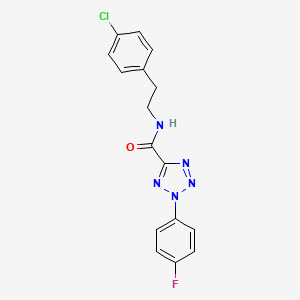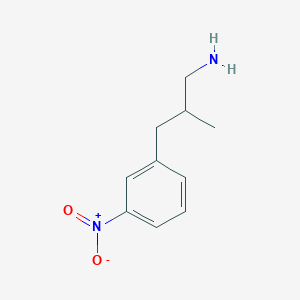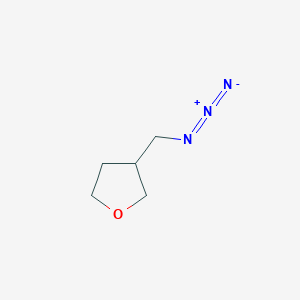
N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with tetrazole rings and their potential biological activities. For instance, the first paper describes the synthesis and antiallergic activity of a series of benzamides and carboxamides that contain a tetrazole ring, which is a common feature in the compound of interest . The second paper does not directly relate to the compound but discusses the asymmetric synthesis of a different compound that could be used for the treatment of human papillomavirus infections .
Synthesis Analysis
The synthesis of related tetrazole compounds involves strategic steps to ensure the desired activity and selectivity. In the first paper, the authors describe a Hansch/Free-Wilson model to establish a relationship between structure and activity, which guides the synthesis of potent derivatives . Although the exact synthesis of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is not detailed, similar methods could potentially be applied, such as the use of physicochemical properties to direct the synthesis towards compounds with high antiallergic activity.
Molecular Structure Analysis
The molecular structure of tetrazole-containing compounds is crucial for their biological activity. The first paper indicates that the position of the hydroxy group and the tetrazole ring in the molecule can significantly affect antiallergic activity . While the specific molecular structure analysis of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is not provided, it can be inferred that the presence of the tetrazole ring and the substitution pattern on the phenyl rings would be important for its activity.
Chemical Reactions Analysis
The chemical reactions involving tetrazole compounds can be complex and are influenced by the substituents on the tetrazole ring and the rest of the molecule. The first paper does not provide specific reactions for the compound of interest but does discuss the importance of the physicochemical properties in the activity of the synthesized compounds . This suggests that the reactivity of the tetrazole ring and the substituents may play a significant role in the chemical behavior of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole compounds are key to their biological function. The first paper discusses the contribution of these properties to the antiallergic activity of the synthesized compounds . While the exact properties of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide are not detailed, it is likely that factors such as solubility, stability, and the ability to cross biological membranes would be important considerations for its potential use as a pharmaceutical agent.
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Applications
Several studies have focused on the synthesis and evaluation of tetrazole derivatives for their potential biological activities. For instance, tetrazole compounds have been synthesized and evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth. This suggests potential applications in developing new antimicrobial agents (Akbari et al., 2008). Furthermore, derivatives of tetrazoles have been investigated for their anticancer activities, with some showing promising cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapy (Ahsan et al., 2018).
Material Science and Coordination Chemistry
Tetrazole derivatives have also been utilized in the construction of metal–organic coordination polymers. These compounds have shown diverse structural characteristics influenced by the metal centers and substituents on the ligands, exhibiting properties such as luminescence and magnetic behaviors. Such materials are of interest for applications in sensors, optoelectronic devices, and magnetic materials (Sun et al., 2013).
Fluorescence Studies
In the realm of fluorescence, tetrazole derivatives have been studied for their quenching behaviors in various solvents, providing insights into their photophysical properties. These studies are crucial for understanding the interactions of these compounds with light, which could be leveraged in designing fluorescent probes and sensors for biological and environmental monitoring (Patil et al., 2013; Patil et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-12-3-1-11(2-4-12)9-10-19-16(24)15-20-22-23(21-15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNODRSMYLRIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)


![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2524523.png)

![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)
![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2524526.png)